SERM Functional Activity: Differentiating the 2-Methylbenzamide from the Structurally Closest MU314 Analog
The direct structural analog, MU314 (containing a 2-cyano-3-hydroxybut-2-enonyl amide), has been characterized as a potent SERM. In an in vitro bone resorption assay, MU314 at 10 nM suppressed lacunae formation by osteoclastic cells, an effect that was blocked by the pure estrogen receptor antagonist ICI-182,780 [1]. In an ovariectomized (OVX) rat model, MU314 at 100 µg/kg significantly suppressed the decline in tibial bone mineral content (BMC) and preserved femoral neck mechanical strength [1]. For the 2-methylbenzamide analog (the target compound), no published SERM activity data is currently available. This is a critical differentiator: a researcher's procurement decision hinges on whether they require a validated SERM scaffold (MU314 is the evidence-based choice) or a structurally distinct analog with a divergent, uncharacterized target profile for novel target discovery or SAR expansion.
| Evidence Dimension | Estrogen Receptor-Mediated in Vitro and in Vivo Activity |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | MU314 (5-bromo-2-(4-chlorobenzoyl)-benzofuran analog with a different amide): In vitro: 10 nM suppressed lacunae formation. In vivo: 100 µg/kg significantly suppressed OVX-induced BMC decline in rats. |
| Quantified Difference | Not quantifiable due to lack of target compound data; fundamentally divergent bioactivity profiles inferred from absence of evidence for the target compound. |
| Conditions | In vitro: Osteoclastic cell lacunae formation assay, with and without ICI-182,780. In vivo: 8-week study in OVX Wistar rats. |
Why This Matters
The choice between these two compounds is not about potency differentials but about selecting the correct tool for the biological question; MU314 is for studying estrogen receptor-mediated bone biology, while the 2-methylbenzamide analog is for exploring novel, non-SERM target space.
- [1] Fukuyama, R., et al. (2011). Anti-osteoporosis effect of 5-bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan: a novel selective estrogen receptor modulator. Journal of Pharmacological Sciences, 116(2), 214-220. View Source
